2,4,5-Trimethylphenyl Isothiocyanate: A Comprehensive Technical Guide for Advanced Research and Drug Development
2,4,5-Trimethylphenyl Isothiocyanate: A Comprehensive Technical Guide for Advanced Research and Drug Development
Abstract
2,4,5-Trimethylphenyl isothiocyanate is a specialized aromatic isothiocyanate that serves as a valuable intermediate in synthetic organic chemistry and medicinal chemistry. Its unique substitution pattern—three methyl groups on the phenyl ring—imparts specific steric and electronic properties that influence its reactivity and the characteristics of its derivatives. This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A foundational understanding of a compound's physical and spectroscopic characteristics is critical for its effective use in experimental settings.
Chemical Properties and Identifiers
The core identifying and physical data for 2,4,5-trimethylphenyl isothiocyanate are consolidated below. These parameters are essential for accurate sourcing, handling, and computational modeling.
| Property | Value | Source(s) |
| IUPAC Name | 1-isothiocyanato-2,4,5-trimethylbenzene | [1][2] |
| CAS Number | 19241-18-0 | [1][3][4] |
| Molecular Formula | C₁₀H₁₁NS | [1][3][4] |
| Molecular Weight | 177.27 g/mol | [1][3][5] |
| Canonical SMILES | CC1=CC(=C(C=C1C)N=C=S)C | [2][3] |
| InChIKey | STZONCTUVBZNCF-UHFFFAOYSA-N | [1][3][4] |
| Appearance | Off-white solid / crystalline powder | [6] |
| Melting Point | 60 - 63 °C | [6] |
| Boiling Point | ~615.77 K (342.62 °C) (Joback Calculated) | [3] |
| logP (Octanol/Water) | 3.346 (Crippen Calculated) | [3] |
Spectroscopic Signature
Spectroscopic analysis is fundamental for structure verification and reaction monitoring. The key spectral features of 2,4,5-trimethylphenyl isothiocyanate are outlined below.
| Spectroscopy | Characteristic Feature |
| Infrared (IR) | Strong, characteristic asymmetric stretching vibration of the -N=C=S group typically observed in the 2000-2200 cm⁻¹ region.[7] Additional peaks corresponding to aromatic C-H and C=C stretching. |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.5 ppm) for the two phenyl protons. Three distinct singlets in the aliphatic region (approx. 2.2-2.4 ppm) for the three methyl groups. |
| ¹³C NMR | A signal for the isothiocyanate carbon (N=C =S) in the 125-140 ppm range. Multiple signals in the aromatic region for the six phenyl carbons and three signals in the aliphatic region for the methyl carbons. |
| Mass Spec (MS) | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 177.[1] |
Synthesis and Manufacturing
The synthesis of aryl isothiocyanates from their corresponding primary amines is a well-established transformation in organic chemistry.[8][9] The most common methods involve the use of a thiocarbonylating agent, such as carbon disulfide or thiophosgene.
Synthetic Workflow: Amine to Isothiocyanate Conversion
A robust and widely applicable method involves a one-pot, two-step procedure starting from the primary amine, 2,4,5-trimethylaniline.[10][11] The amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.[10][11][12]
Caption: General workflow for the synthesis of 2,4,5-trimethylphenyl isothiocyanate.
Detailed Experimental Protocol
This protocol is adapted from general procedures for isothiocyanate synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as an efficient desulfurizing agent.[10][11]
Materials:
-
2,4,5-trimethylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
DMT/NMM/TsO⁻
-
Dichloromethane (DCM), anhydrous
-
Microwave synthesis reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
Formation of Dithiocarbamate: In a 10 mL microwave pressure vial, dissolve 2,4,5-trimethylaniline (1.0 equiv.) in anhydrous DCM. Add triethylamine (3.0 equiv.) followed by carbon disulfide (3.0 equiv.). Stir the mixture at room temperature for 5-10 minutes.
-
Causality Note: The base (Et₃N) facilitates the deprotonation of the amine and stabilizes the resulting dithiocarbamic acid as its triethylammonium salt, driving the initial addition reaction forward.
-
-
Desulfurization: To the vial, add the desulfurizing agent DMT/NMM/TsO⁻ (1.0 equiv.).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for approximately 3 minutes at 90 °C.[10]
-
Workup: After cooling, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2,4,5-trimethylphenyl isothiocyanate.
Trustworthiness: This protocol is self-validating through reaction monitoring (e.g., TLC, LC-MS) to confirm the consumption of the starting amine and the formation of the product. The purity of the final product should be confirmed by spectroscopic methods (NMR, IR) as described in section 1.2.
Chemical Reactivity and Mechanistic Insights
The isothiocyanate functional group (-N=C=S) is an electrophilic heterocumulene, making it susceptible to attack by a wide range of nucleophiles.[9] The central carbon atom is the primary site of electrophilicity.
Nucleophilic Addition Reactions
The most significant reaction pathway for isothiocyanates is nucleophilic addition. This reactivity is the cornerstone of their utility as synthetic building blocks.
Caption: Reactivity of isothiocyanates with common biological nucleophiles.
-
Reaction with Amines: This is the most common application, yielding N,N'-disubstituted thioureas. The reaction is typically fast and high-yielding, forming the basis for creating libraries of potential drug candidates.[8][11]
-
Reactivity with Peptides: In a biological context, isothiocyanates react readily with nucleophilic residues on proteins. Studies have shown they react quickly with cysteine thiols to form unstable dithiocarbamate adducts, and more slowly with lysine amino groups to form stable thiourea adducts.[13] This reactivity is fundamental to their mechanism of action and potential immunogenicity.[13]
Applications in Drug Development and Chemical Biology
Isothiocyanates, both natural and synthetic, are a subject of intense research due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][14][15]
-
Scaffold for Bioactive Molecules: 2,4,5-Trimethylphenyl isothiocyanate serves as a key starting material for synthesizing novel small molecules. The resulting thiourea derivatives are frequently explored as enzyme inhibitors, modulators of signaling pathways, and potential anticancer agents.[14]
-
Influence of Trimethylphenyl Group: The 2,4,5-trimethylphenyl moiety provides a rigid, lipophilic scaffold. This increased lipophilicity can enhance cell membrane permeability and oral bioavailability of derivative compounds, which are critical parameters in drug design.
-
Probes for Chemical Biology: The defined reactivity of the isothiocyanate group allows it to be used as a covalent probe to label specific nucleophilic residues (like lysine) in proteins, aiding in target identification and validation studies.
Safety and Handling
As with all reactive chemical reagents, proper handling of 2,4,5-trimethylphenyl isothiocyanate is imperative for laboratory safety.
-
Primary Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[16] It causes skin and serious eye irritation and may cause respiratory irritation.[16] Like many isothiocyanates, it is a lachrymator (a substance that irritates the eyes and causes tears).[6][16]
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[6]
-
Avoid generating dust. Handle as a solid in a way that minimizes airborne particles.[18]
-
Wash hands thoroughly after handling.[17]
-
-
Storage Conditions:
Conclusion
2,4,5-Trimethylphenyl isothiocyanate is a synthetically versatile and valuable building block for the creation of novel chemical entities. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, allows for predictable and efficient derivatization, particularly in the synthesis of thioureas. The physicochemical properties conferred by the trimethylphenyl scaffold make it an attractive starting point for drug discovery programs aiming to develop agents with specific pharmacokinetic profiles. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.
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Głowacka, I., et al. (2022). Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PMC - NIH. [Link]
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Kaiser, J. P., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... PubMed. [Link]
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/4d5a9d82121e7d8c6b77c59c5d0e2e2b3e8c7b8c]([Link]
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YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra.[Link]
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University of Calgary. Spectra Problem #7 Solution.[Link]
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